![molecular formula C9H11N5O2S B6533625 methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate CAS No. 1058496-57-3](/img/structure/B6533625.png)
methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their various biological activities . Triazolopyrimidines are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as triazolopyrimidines are typically synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and X-ray diffraction analysis . These techniques allow for the identification of the compound’s atomic and molecular structure.Scientific Research Applications
Drug Discovery
1,2,3-triazoles have been used extensively in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles have been used to create new materials . Their strong dipole moment and hydrogen bonding ability make them useful in this field .
Supramolecular Chemistry
1,2,3-triazoles have found applications in supramolecular chemistry . Their aromatic character and strong dipole moment make them suitable for creating complex structures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This has applications in creating new biological tools and therapeutics .
Fluorescent Imaging
1,2,3-triazoles have been used in fluorescent imaging . They can be used to create fluorescent probes, which are essential tools in biological research .
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The mode of action of F5061-0239 involves interaction with its targets leading to inhibition of certain biochemical pathways. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They exhibit their neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The affected biochemical pathways include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The compound’s action leads to the inhibition of these pathways, thereby exhibiting its neuroprotective and anti-inflammatory properties .
Result of Action
The result of F5061-0239’s action at the molecular and cellular level is the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This leads to promising neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases .
properties
IUPAC Name |
methyl 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-3-14-8-7(12-13-14)9(11-5-10-8)17-4-6(15)16-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMEOSMWZUENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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